molecular formula C18H21N2O2S- B1183061 WMLPFDQSBCWQKA-UHFFFAOYSA-N

WMLPFDQSBCWQKA-UHFFFAOYSA-N

Cat. No.: B1183061
M. Wt: 329.438
InChI Key: WMLPFDQSBCWQKA-UHFFFAOYSA-N
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Description

However, based on structural analogs and contextual data (e.g., molecular formulas, functional groups, and synthetic pathways of similar compounds), it likely belongs to a class of heterocyclic or aromatic organofluorine/chlorine-containing molecules. Such compounds are often explored for pharmaceutical or catalytic applications due to their stability and bioactivity .

Key inferred properties (based on analogous compounds):

  • Molecular formula: Likely includes aromatic rings (e.g., pyridine, benzene) with substituents such as halogens (Cl, F), methyl, or methoxy groups.
  • Molecular weight: Estimated between 200–300 Da, consistent with analogs like C7H8ClF3N2 (212.60 Da) and C17H13NO4 (295.29 Da) .
  • Bioactivity: Potential applications in enzyme inhibition or receptor modulation, as seen in compounds with sulfamoyl or trifluoromethyl groups .

Properties

Molecular Formula

C18H21N2O2S-

Molecular Weight

329.438

InChI

InChI=1S/C18H21N2O2S/c1-13-5-11-16(12-6-13)23(22)20-19-15-9-7-14(8-10-15)17(21)18(2,3)4/h5-12,19H,1-4H3/q-1

InChI Key

WMLPFDQSBCWQKA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)[S-](=NNC2=CC=C(C=C2)C(=O)C(C)(C)C)=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares WMLPFDQSBCWQKA-UHFFFAOYSA-N with structurally related compounds from the evidence, focusing on physicochemical properties, synthesis, and bioactivity:

Parameter This compound (Inferred) HVXHWBMLTSDYGK-UHFFFAOYSA-N YTWDBRIDKWWANA-UHFFFAOYSA-N
Molecular Formula CₓHᵧXₙ (X = Cl/F) C₇H₈ClF₃N₂ C₁₇H₁₃NO₄
Molecular Weight ~250 Da 212.60 Da 295.29 Da
LogP ~2.5–3.5 (moderate lipophilicity) Not reported 3.2 (high lipophilicity)
Hydrogen Bond Acceptors 3–5 5 4
Synthetic Pathway Likely involves halogenation or coupling Reacts with trifluoromethylpyridine derivatives Uses N-bromosuccinimide and diphenyl peroxide
Bioactivity Potential CYP inhibition or P-gp substrate Moderate BBB permeability PAINS alerts (promiscuous binding risk)

Key Findings:

Structural Diversity: HVXHWBMLTSDYGK-UHFFFAOYSA-N (C₇H₈ClF₃N₂) features a pyridine core with trifluoromethyl and chloro substituents, enhancing metabolic stability . YTWDBRIDKWWANA-UHFFFAOYSA-N (C₁₇H₁₃NO₄) contains a benzoate ester group, contributing to its higher molecular weight and lipophilicity .

Synthetic Complexity :

  • Halogenation steps (e.g., using N-bromosuccinimide) are critical for introducing reactive sites in analogs of this compound .
  • Trifluoromethyl groups in HVXHWBMLTSDYGK-UHFFFAOYSA-N require specialized reagents like trifluoromethylpyridine .

High LogP values (e.g., 3.2 in YTWDBRIDKWWANA-UHFFFAOYSA-N) correlate with improved membrane permeability but may increase toxicity risks .

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